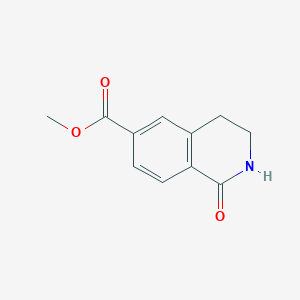
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are found in various natural products
Preparation Methods
The synthesis of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes or α-keto acids in the presence of an acid catalyst. This reaction forms the tetrahydroisoquinoline core structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . This inhibition is beneficial in treating conditions like depression and Parkinson’s disease. The compound also exhibits antioxidant properties, scavenging free radicals and protecting neurons from oxidative stress .
Comparison with Similar Compounds
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic effects and is used in studies related to Parkinson’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11NO3
- Molecular Weight : 205.21 g/mol
- CAS Number : Not explicitly mentioned in the search results but often associated with related compounds.
Pharmacological Significance
-
Antimicrobial Activity :
- Tetrahydroisoquinolines have been studied for their ability to inhibit various bacterial enzymes. For instance, related compounds have shown effectiveness against New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria. This suggests that this compound may possess similar antimicrobial properties due to structural similarities with known inhibitors .
-
Neuroprotective Effects :
- Research indicates that related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit neuroprotective properties. They have been shown to interact synergistically with anticonvulsants in mouse models of seizure disorders. This interaction may suggest a potential role for this compound in neurological therapies .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in bacterial resistance and lipid metabolism.
- Synergistic Interactions : Its potential to enhance the efficacy of existing medications (e.g., anticonvulsants) suggests that it may act as a modulator in pharmacological settings.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
QSQYIDZSMURMGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















